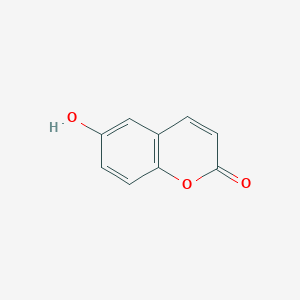
6-Hydroxycoumarine
Vue d'ensemble
Description
6-Hydroxychromen-2-one, également connu sous le nom de 6-hydroxycoumarine, est un composé naturel appartenant à la famille des coumarines. Les coumarines sont une classe de composés organiques caractérisés par une structure benzopyrone. 6-Hydroxychromen-2-one est connu pour ses diverses activités biologiques et se retrouve dans différentes plantes. Il a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles et de son rôle dans diverses réactions chimiques.
Applications De Recherche Scientifique
6-Hydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and antioxidant properties, making it valuable in biological studies
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer activities.
Mécanisme D'action
Target of Action
6-Hydroxycoumarin primarily targets enzymes and receptors involved in inflammation, oxidative stress, and microbial activity. Notably, it inhibits carbonic anhydrase, an enzyme crucial for regulating pH and ion balance in various tissues . Additionally, it interacts with bacterial and fungal cell membranes, contributing to its antimicrobial properties .
Mode of Action
6-Hydroxycoumarin exerts its effects by binding to the active sites of its target enzymes, such as carbonic anhydrase, thereby inhibiting their activity. This inhibition disrupts normal cellular processes, leading to reduced inflammation and oxidative stress . Its antimicrobial action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Inflammatory Pathways: By inhibiting enzymes involved in the inflammatory response, 6-Hydroxycoumarin reduces the production of pro-inflammatory cytokines and mediators .
- Oxidative Stress Pathways: It enhances antioxidant defenses by scavenging free radicals and upregulating antioxidant enzymes .
- Microbial Metabolism: Disruption of microbial cell membranes and inhibition of key metabolic enzymes lead to impaired microbial growth and survival .
Pharmacokinetics
6-Hydroxycoumarin exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract and widely distributed in body tissues. The compound undergoes hepatic metabolism, primarily through hydroxylation and conjugation, and is excreted via urine . These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, 6-Hydroxycoumarin’s inhibition of target enzymes leads to decreased inflammation and oxidative stress. At the cellular level, it promotes cell survival and reduces damage caused by reactive oxygen species (ROS). Its antimicrobial action results in the elimination of pathogenic bacteria and fungi, contributing to its therapeutic potential in treating infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 6-Hydroxycoumarin. For instance, its antioxidant activity may be enhanced in environments with higher oxidative stress. Additionally, the compound’s stability can be affected by storage conditions, with optimal stability observed at lower temperatures and in the absence of light .
Analyse Biochimique
Biochemical Properties
6-Hydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with UDP-glucuronosyltransferases, which catalyze the conjugation of 6-Hydroxycoumarin with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, 6-Hydroxycoumarin exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Cellular Effects
6-Hydroxycoumarin exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Moreover, 6-Hydroxycoumarin influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 6-Hydroxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, 6-Hydroxycoumarin inhibits the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxycoumarin have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that 6-Hydroxycoumarin can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 6-Hydroxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Hydroxycoumarin is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes, resulting in the formation of metabolites such as 7-hydroxycoumarin . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion .
Transport and Distribution
Within cells and tissues, 6-Hydroxycoumarin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Hydroxycoumarin plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Hydroxycoumarin may localize to the mitochondria, where it can exert its antioxidant effects and modulate cellular metabolism .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : 6-Hydroxychromen-2-one peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de condensation de Pechmann, où les phénols réagissent avec les β-cétoesters en présence d'un catalyseur acide fort, tel que l'acide sulfurique. Une autre méthode implique la cyclisation des acides ortho-hydroxycinnamiques en conditions acides .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de 6-hydroxychromen-2-one implique souvent des réactions de condensation de Pechmann à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant des réacteurs à flux continu et des techniques de purification avancées pour garantir que le composé répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de Réactions : 6-Hydroxychromen-2-one subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former la 6-hydroxy-4-chroménone.
Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.
Substitution : Les réactions de substitution électrophile peuvent introduire divers substituants à différentes positions sur le cycle chroménone
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées pour obtenir des substitutions spécifiques
Principaux Produits :
Oxydation : 6-Hydroxy-4-chroménone.
Réduction : Dihydro-6-hydroxychromen-2-one.
Substitution : Différentes chroménones substituées en fonction des réactifs utilisés
4. Applications de la Recherche Scientifique
6-Hydroxychromen-2-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé présente des propriétés antimicrobiennes, antifongiques et antioxydantes, ce qui le rend précieux dans les études biologiques
Médecine : Il présente des applications thérapeutiques potentielles, notamment des activités anti-inflammatoires, anticoagulantes et anticancéreuses.
5. Mécanisme d'Action
Le mécanisme d'action de 6-hydroxychromen-2-one implique son interaction avec diverses cibles moléculaires et voies :
Activité Antioxydante : Il piège les espèces réactives de l'oxygène (ROS) et inhibe la peroxydation lipidique, protégeant les cellules des dommages oxydatifs.
Activité Anti-inflammatoire : Le composé inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant l'inflammation.
Activité Antimicrobienne : Il perturbe les membranes cellulaires microbiennes et inhibe les enzymes essentielles, entraînant la mort des cellules microbiennes.
Comparaison Avec Des Composés Similaires
6-Hydroxychromen-2-one peut être comparé à d'autres composés similaires tels que :
7-Hydroxy-4-méthylchromén-2-one : Ce composé a des propriétés antioxydantes similaires mais diffère par sa substitution méthyle, ce qui affecte sa réactivité et son activité biologique.
7,8-Dihydroxy-4-méthylchromén-2-one : Ce composé a des groupes hydroxyle supplémentaires, ce qui renforce son activité antioxydante mais le rend également plus susceptible à l'oxydation.
Unicité : 6-Hydroxychromen-2-one se distingue par son profil équilibré d'activités biologiques et sa polyvalence dans les réactions chimiques. Sa structure unique permet diverses modifications, ce qui en fait un composé précieux tant en recherche qu'en applications industrielles .
Propriétés
IUPAC Name |
6-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJXIFQYOPWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209760 | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-68-1 | |
| Record name | 6-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6093-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-hydroxycoumarin on patulin production?
A1: 6-Hydroxycoumarin inhibits the enzyme glucose methanol choline oxidoreductase (GMC oxidoreductase) in Penicillium expansum. This enzyme is a key player in the biosynthesis of patulin, a mycotoxin. By inhibiting GMC oxidoreductase, 6-hydroxycoumarin disrupts the final step in patulin production, effectively reducing its accumulation. []
Q2: How effective is 6-hydroxycoumarin in reducing patulin production compared to other compounds?
A2: In both in vitro and in vivo studies, 6-hydroxycoumarin demonstrated a dose-dependent inhibition of patulin production. At concentrations ranging from 10 µM to 1 mM, it achieved 17-81% inhibition in vitro. In apple models, it reduced patulin production by 60% at 100 µg/wound. This efficacy was comparable to, and in some cases exceeded, that of meticrane, an approved drug. []
Q3: Can 6-hydroxycoumarin be used to control postharvest fungal rots?
A3: Research suggests that 6-hydroxycoumarin has the potential to limit postharvest fungal rots. It has demonstrated effectiveness in reducing patulin production by Penicillium expansum, a fungus known to cause rot in fruits, especially apples. []
Q4: What is the molecular formula and weight of 6-hydroxycoumarin?
A4: The molecular formula of 6-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.
Q5: How is 6-hydroxycoumarin characterized using spectroscopic techniques?
A5: 6-hydroxycoumarin can be characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. [, , ] * Infrared (IR) spectroscopy: Reveals the functional groups present in the molecule based on their characteristic vibrations. [, , ] * Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ] * UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, which can be used for identification and quantification. [, ]
Q6: How does the presence of 6-hydroxycoumarin side groups in polystyrene films affect their liquid crystal alignment properties?
A6: Incorporating 6-hydroxycoumarin side groups into polystyrene films influences their liquid crystal (LC) alignment capabilities when treated with photoalignment methods. The molar content of 6-hydroxycoumarin directly impacts the azimuthal anchoring energy of the LC cells. For instance, P6COU80, with a higher molar content, exhibits a significantly higher anchoring energy compared to P6COU25. []
Q7: Is 6-hydroxycoumarin a substrate for the enzyme tyrosinase?
A7: Yes, 6-hydroxycoumarin acts as a weak substrate for mushroom tyrosinase. Interestingly, when 6-hydroxycoumarin or 7-hydroxycoumarin are substrates, the enzyme catalyzes the formation of 6,7-dihydroxycoumarin, suggesting a specific regioselectivity. []
Q8: Have computational methods been used to study the interactions of 6-hydroxycoumarin with biological targets?
A8: Yes, molecular docking studies have been employed to investigate the binding interactions of 6-hydroxycoumarin and its derivatives with enzymes like tyrosinase. These studies provide insights into the potential inhibitory mechanisms of these compounds and guide the design of more potent inhibitors. []
Q9: How does the position of the hydroxyl group on the coumarin ring affect its interaction with tyrosinase?
A9: The position of the hydroxyl group significantly influences the interaction of hydroxycoumarins with tyrosinase:
- Pyrone ring hydroxylation: 3-hydroxycoumarin acts as a potent inhibitor, while 4-hydroxycoumarin shows no inhibition.This structure-activity relationship highlights the importance of the hydroxyl position for tyrosinase interaction. []
Q10: How does modifying 6-hydroxycoumarin with alkoxy groups affect its biological activity?
A10: Introducing alkoxy substituents to the 6-position of 6-hydroxycoumarin can significantly impact its ability to inhibit nitric oxide (NO) production in RAW264 cells. This effect is influenced by the length and structure of the alkoxy chain. For instance, derivatives with longer chains, such as 6-(3-phenylpropoxy)coumarin (6HC-8) and 6-(2-octynyloxy)coumarin (6HC-14), demonstrated enhanced inhibitory effects. []
Q11: Has 6-hydroxycoumarin shown any antitumor activity?
A11: While not explicitly mentioned in these papers, some studies suggest that 6-hydroxycoumarin exhibits antitumor activity. This activity is believed to be related to its ability to inhibit cell growth and induce apoptosis in specific cancer cell lines. Further research is needed to fully elucidate its antitumor potential and mechanisms of action.
Q12: How can researchers quantify 6-hydroxycoumarin in plant extracts?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) or mass spectrometry (MS), is widely used to quantify 6-hydroxycoumarin in complex mixtures like plant extracts. This technique allows for the separation and sensitive detection of 6-hydroxycoumarin, enabling researchers to determine its concentration. [, ]
Q13: How is the quality of 6-hydroxycoumarin assessed for research and applications?
A13: Ensuring the quality of 6-hydroxycoumarin is crucial for its reliable use in research and various applications. Various analytical techniques are employed to assess its purity, identity, and potentially other quality attributes. This rigorous quality control ensures consistent performance and reliability in experiments and downstream applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)

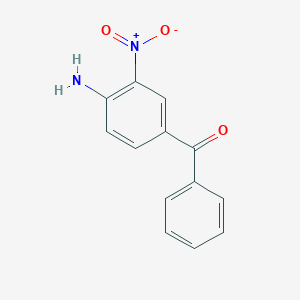
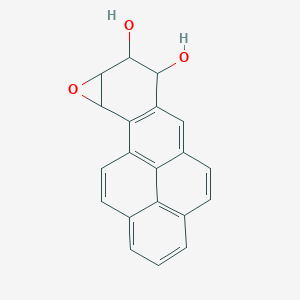
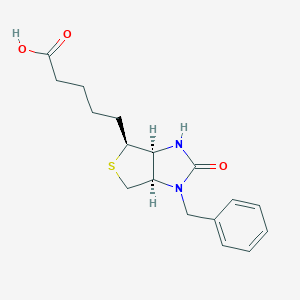
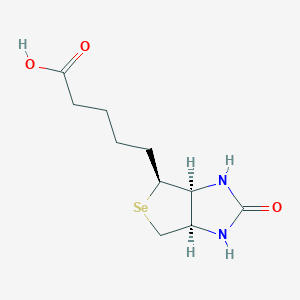
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)



